molecular formula C12H9FN4O B11683784 N'-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide

Katalognummer: B11683784
Molekulargewicht: 244.22 g/mol
InChI-Schlüssel: LQJRLBMTDPCAMP-APSNUPSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This particular compound is derived from pyrazine-2-carbohydrazide and 2-fluorobenzaldehyde, making it a member of the hydrazone family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the Ole1p desaturase enzyme, which is involved in fungal fatty acid biosynthesis. By inhibiting this enzyme, the compound exhibits antifungal properties. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to form stable complexes with metal ions plays a crucial role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(Z)-(2-fluorophenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated counterparts .

Eigenschaften

Molekularformel

C12H9FN4O

Molekulargewicht

244.22 g/mol

IUPAC-Name

N-[(Z)-(2-fluorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9FN4O/c13-10-4-2-1-3-9(10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7-

InChI-Schlüssel

LQJRLBMTDPCAMP-APSNUPSMSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=NC=CN=C2)F

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NC=CN=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.